(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-methylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c1-16-3-2-4-20(13-16)26-12-11-23(27)17-6-9-21(10-7-17)28-15-18-5-8-19(24)14-22(18)25/h2-14,26H,15H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVKDAKWTHYQHQ-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenol, is reacted with a suitable alkylating agent to introduce the methoxy group, forming 2,4-dichlorophenylmethoxy.
Coupling with Methoxyphenyl: The intermediate is then coupled with a methoxyphenyl derivative under specific conditions to form the desired methoxyphenyl group.
Introduction of the Methylphenylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations :
Anticancer Potential
- Target Compound : Theoretical studies suggest dichlorophenyl and methylphenyl groups may inhibit microtubule polymerization, akin to alkenyl trisulfides in .
- (2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one: Exhibits selective cytotoxicity via intercalation with DNA, as seen in .
- Chloroquinoline-based Chalcones: Demonstrated IC50 values <10 μM against oral squamous cell carcinoma (OSCC), with higher selectivity than normal cells .
Antimicrobial and Antimalarial Activity
- (2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one : Inhibited Staphylococcus aureus (MIC = 32 μg/mL) due to chloro-substituted aromatic interactions .
- 7-Chloroquinolinyl Chalcones: Showed dual antimalarial (IC50 = 0.8 nM) and anticancer activity, attributed to quinoline’s heme-binding capacity .
Physicochemical Properties
- Melting Points: Target Compound: Predicted >200°C (similar to dichlorophenyl derivatives in ). (2E)-1-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(4-methoxyphenyl)prop-2-en-1-one: 201–203°C . (2E)-3-(4-Dimethylaminophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: 185–187°C .
Synthetic Yields :
Crystallographic and Spectroscopic Data
- Crystallography: SHELXL refinement (e.g., ) confirms planar enone systems and intermolecular interactions (e.g., C–H···O) stabilizing crystal lattices.
- NMR/IR Data: Target Compound: Expected δ 6.8–7.6 ppm (aromatic H), 1680 cm⁻¹ (C=O stretch) . (2E)-3-(4-Dimethylaminophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: δ 3.02 ppm (N–CH3), 1620 cm⁻¹ (conjugated C=O) .
Biological Activity
(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one, also known by its CAS number 478039-19-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molar mass of 483.39 g/mol. The structural features include a methoxy group and a dichlorophenyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24Cl2N2O3 |
| Molar Mass | 483.39 g/mol |
| CAS Number | 478039-19-9 |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of similar compounds in the class of phenylpropene derivatives. For instance, research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-1 and COX-2 enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation.
In a study evaluating various derivatives, the IC50 values for COX inhibition were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that this compound may exhibit similar inhibitory effects on COX enzymes due to its structural similarities with other tested compounds .
Anticancer Activity
The compound's structure suggests potential anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies on related compounds have shown that they can target key signaling pathways involved in cancer progression, including those mediated by tyrosine kinases.
For example, pyridopyrimidine derivatives have been noted for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells . This inhibition can lead to reduced cell viability and tumor growth.
Case Studies
Several case studies have documented the biological effects of compounds structurally similar to this compound:
- Study on Anti-inflammatory Activity : A series of experiments demonstrated that derivatives with similar functional groups effectively reduced inflammation in animal models by suppressing COX activity and decreasing cytokine levels.
- Anticancer Research : In vitro studies showed that certain analogs induced apoptosis in breast cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
